molecular formula C6H3BrF3N B1439787 3-Bromo-2,5,6-trifluoroaniline CAS No. 1269440-68-7

3-Bromo-2,5,6-trifluoroaniline

Cat. No. B1439787
M. Wt: 225.99 g/mol
InChI Key: ZAOKQCUBWKXHMH-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluoroaniline is a chemical compound with the CAS Number: 1269440-68-7 . It has a molecular weight of 226 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,5,6-trifluoroaniline is 1S/C6H3BrF3N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-2,5,6-trifluoroaniline is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Spectroscopic and Optical Studies

The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 3-Bromo-2,5,6-trifluoroaniline, has been extensively studied for its spectroscopic and optical properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been employed for its characterization. Advanced computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) have been used to determine its non-linear optical (NLO) properties, energy states, and interaction energies. This compound's interaction with pBR322 plasmid DNA and its antimicrobial activities have also been explored, shedding light on its potential biomedical applications (Vural & Kara, 2017).

Chemical Synthesis and Transformation

The molecule has been involved in chemical transformations, contributing to the synthesis of complex organic structures. For instance, 3-bromo-2-(trifluoromethoxy)phenyllithium, an intermediate generated from a related compound, has been used in various synthesis pathways to produce highly substituted compounds. These synthesis routes involve temperature-sensitive isomerization and complex reactions with different reagents, illustrating the versatility of halogenated trifluoromethyl compounds in organic synthesis (Schlosser & Castagnetti, 2001).

Fluorane Dye Synthesis

3-Bromo-2,5,6-trifluoroaniline derivatives have been utilized in the synthesis of fluorane dyes, essential for manufacturing thermal papers. The synthesis process involves bromination technologies and showcases the role of halogenated compounds in dye manufacturing and the broader chemical industry (Xie et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H301, H315, H319, H335 . These statements indicate that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2,5,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOKQCUBWKXHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5,6-trifluoroaniline

CAS RN

1269440-68-7
Record name 3-bromo-2,5,6-trifluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a microwave tube was added 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 g) and 28% aqueous ammonium hydroxide (5 mL). The mixture was heated under microwave irradiation at 150° C. for 2 hrs, then the mixture was poured into water and extracted with hexane. The organic layer was separated, dried with MgSO4, then concentrated. The residue was purified by silica gel flash chromatography (9:1 hexanes/ethyl acetate eluant) afford the title compound as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 6.75 (m, 1H), 3.95 (br s, 2H) ppm; MS m/z: 226, 228 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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